(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride
Description
(R)-Bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride (CAS: 2299-00-5) is a bicyclic organic compound featuring a fused bicyclo[4.2.0]octatriene core with an amine group at the 7-position and a hydrochloride salt. Its molecular formula is C₈H₉N·HCl, and its structure includes a rigid bicyclic framework that confers unique stereochemical and electronic properties . The compound’s InChI key (DMXZQYQZYGGJTC-UHFFFAOYSA-N) and SMILES (Cl.NC1C2C=CC=CC=2C=C1) highlight its stereospecific (R)-configuration and chloride counterion .
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
(7R)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h1-4,8H,5,9H2;1H/t8-;/m1./s1 |
InChI Key |
DMXZQYQZYGGJTC-DDWIOCJRSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C21)N.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
A prominent method involves reducing the nitrile precursor, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, to the corresponding amine, followed by conversion to the hydrochloride salt. This method is documented in patent literature and chemical supplier data.
- Starting Material: 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.
- Reducing Agent: Borane complexed with tetrahydrofuran (THF).
- Reaction Conditions: Dropwise addition of borane-THF solution to the nitrile solution in THF at ambient temperature, stirring for 12 hours.
- Workup: Addition of ethanol and stirring for 1 hour, followed by dropwise addition of 3.3 N ethereal hydrochloric acid.
- Product Isolation: The amine hydrochloride salt is obtained by precipitation.
| Parameter | Data |
|---|---|
| Yield | 90% |
| Melting Point | 205 °C |
| Reaction Time | 12 hours (reduction step) |
| Solvents Used | THF, Ethanol |
| Reagents | Borane-THF complex, HCl |
This method provides an efficient and high-yielding route to the amine hydrochloride salt with good stereochemical control.
Catalytic Hydrogenation Approaches
Alternative methods involve catalytic hydrogenation of bicyclic intermediates bearing nitrile or carbamate functionalities to the amine. For example, the synthesis of ivabradine intermediates involves catalytic hydrogenation steps that could be adapted for the preparation of the target amine hydrochloride.
- Hydrogenation is typically performed under mild pressure with catalysts such as palladium or platinum on carbon.
- The reaction reduces nitrile or carbamate groups to the corresponding amine.
- Subsequent acidification with hydrochloric acid affords the hydrochloride salt.
This approach allows for the preparation of the bicyclic amine with retention of stereochemistry and can be scaled industrially.
Mechanistic Considerations
- The bicyclic structure of the compound stabilizes reaction intermediates during reduction and hydrogenation.
- Borane reduction proceeds via complexation with the nitrile nitrogen, followed by hydride transfer to form the amine.
- Catalytic hydrogenation involves adsorption of the nitrile or carbamate on the catalyst surface, followed by stepwise hydrogen addition.
- The stereochemistry at the 7-position is controlled by the chiral environment of the starting material or chiral auxiliaries.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Borane Reduction + HCl Salt | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | Borane-THF, Ethanol, 3.3 N HCl | Ambient temperature, 12 h stirring | 90 | High yield, straightforward procedure |
| Catalytic Hydrogenation | Nitrile or carbamate bicyclic intermediates | Pd/C or Pt/C, H2 gas, HCl | Mild pressure, room temp to mild heating | Variable | Industrially scalable, stereoselective |
Chemical Reactions Analysis
Reduction Reactions
The amine group and unsaturated bicyclic system enable selective reductions:
-
Catalytic Hydrogenation :
Using Pd/C under H₂ in tetrahydrofuran (20°C, 16 hours) reduces nitriles or unsaturated bonds in related bicyclo compounds, achieving yields up to 91% . For the target compound, similar conditions may reduce strained alkene bonds while preserving stereochemistry.
| Reagent/Catalyst | Conditions | Major Product | Yield |
|---|---|---|---|
| Pd/C, H₂ | THF, 20°C, 16h | Partially saturated bicyclo derivatives | ~90% |
Substitution Reactions
The amine group undergoes nucleophilic substitution:
-
Alkylation/Acylation :
Reacts with alkyl halides or acyl chlorides under basic conditions to form secondary amines or amides. Steric hindrance from the bicyclic structure slows reactivity compared to linear amines.
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C | N-Methylated derivative |
| AcCl, Et₃N | CH₂Cl₂, 0°C | Acetylated amide |
Cycloaddition Reactions
The bicyclo[4.2.0] framework participates in [2+2] cycloadditions:
-
With Allenic Ketones :
Under Bi(OTf)₃ catalysis, strained alkenes in the bicyclo system react with allenes to form fused bicyclo[4.2.0]octanes . Stereochemical control is critical for product configuration.
| Substrate | Catalyst | Product Type |
|---|---|---|
| Allenic ketones | Bi(OTf)₃ | Functionalized bicyclo[4.2.0]octanes |
Oxidation Reactions
Controlled oxidation modifies the amine or alkene groups:
-
Amine Oxidation :
H₂O₂ or KMnO₄ converts the primary amine to nitro or hydroxylamine derivatives, though over-oxidation risks exist. -
Alkene Epoxidation :
m-CPBA selectively epoxidizes the triene system, forming epoxide rings .
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ | Amine | Nitroso intermediate |
| m-CPBA | Alkene | Epoxidized bicyclo derivative |
Thermochemical Behavior
The bicyclo[4.2.0]octatriene core exhibits unique stability:
-
Valence Tautomerism :
ΔH° for bicyclo[4.2.0]octatriene → cyclooctatetraene is +23 ± 3 kJ/mol, indicating kinetic stability under standard conditions .
Stereochemical Considerations
The (R) -configuration at C7 influences reactivity:
-
Enantioselective alkylation retains stereochemistry due to restricted rotation in the bicyclic system.
-
Catalytic asymmetric hydrogenation of precursors (e.g., enynes) using Rh(I) complexes ensures high enantiomeric excess in synthesis .
Table 2: Thermodynamic Data for Related Compounds
| Compound | Reaction | ΔH° (kJ/mol) |
|---|---|---|
| Bicyclo[4.2.0]octatriene | Valence tautomerization | +23 ± 3 |
Scientific Research Applications
®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Functional Group Variations
Several benzocyclobutene derivatives share the bicyclo[4.2.0]octatriene core but differ in substituents at the 7-position (Table 1):
Key Observations :
Stereoisomers: (S)-Enantiomer vs. (R)-Form
The (S)-enantiomer of the amine (CAS: 61341-85-3) shares the same molecular formula (C₈H₉N) but exhibits opposite stereochemistry. Differences include:
- Biological Activity : Enantiomers often display divergent pharmacological profiles. For example, the (R)-form’s hydrochloride salt may interact differently with chiral biological targets compared to the (S)-enantiomer .
- Synthesis Challenges : Separation of enantiomers requires specialized techniques (e.g., chiral chromatography), impacting cost and scalability .
Salt vs. Free Base Forms
The free base bicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS: 61599-85-7) lacks the hydrochloride counterion. Key distinctions:
- Solubility : The hydrochloride salt likely has higher aqueous solubility, critical for drug formulation.
Heteroatom-Substituted Analogs
Compounds with heteroatoms in the bicyclic framework exhibit distinct properties:
Complex Derivatives with Additional Substituents
(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine hydrochloride (CAS: N/A) features methoxy and methylamine groups:
- Enhanced Pharmacokinetics : Methoxy groups improve metabolic stability, while the methylamine moiety may enhance receptor binding .
- Steric Effects : Bulky substituents could hinder interactions with enzymes or receptors compared to the simpler (R)-target compound .
Structural and Crystallographic Insights
- Crystal Packing : Weak C-H···π and π-π interactions (distance: 3.742 Å) stabilize the crystal lattice of related benzocyclobutene-imidazolium salts, suggesting similar intermolecular forces may influence the (R)-target compound’s solid-state behavior .
- Disorder in Counterions: PF₆⁻ ions in analogs exhibit positional disorder (occupancy: 0.869 vs. 0.131), a phenomenon that may also apply to the hydrochloride salt’s crystalline form .
Q & A
Basic: How can researchers optimize the stereochemical purity of (R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride during synthesis?
Methodological Answer:
Stereochemical purity can be enhanced using chiral catalysts in cyclization steps. For example, (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole has been employed to induce enantioselectivity in bicyclo[4.2.0] systems, achieving >98% enantiomeric excess (ee) in related compounds . Key steps include:
- Iodination/cyclization : Optimize reaction time (e.g., 12–24 hrs) and temperature (0–25°C) to minimize racemization.
- Chiral resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC-3) for final purification.
Validate purity via circular dichroism (CD) spectroscopy and chiral HPLC (retention time comparison with racemic standards).
Basic: What methodologies confirm the bicyclo[4.2.0] framework and amine hydrochloride configuration?
Methodological Answer:
A multi-technique approach is critical:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 175.2 for the free base) and fragmentation patterns matching bicyclo systems .
- 1H/13C NMR : Assign characteristic signals (e.g., bridgehead protons at δ 3.2–3.8 ppm and aromatic protons in bicyclo systems at δ 6.5–7.1 ppm) .
- X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between bicyclo and aromatic planes: 38.0°–72.7°, as seen in related structures) .
Advanced: How can chiral purity be analyzed beyond conventional HPLC?
Methodological Answer:
Advanced techniques include:
- Vibrational circular dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-simulated spectra to confirm absolute configuration .
- X-ray anomalous scattering : Use synchrotron radiation to resolve heavy-atom derivatives (e.g., brominated analogs) for unambiguous stereochemical assignment .
- Dynamic NMR : Monitor coalescence temperatures of diastereomers in variable-temperature studies to assess conformational stability .
Advanced: How should stability studies be designed to evaluate degradation pathways under thermal/humidity stress?
Methodological Answer:
Follow ICH Q1A guidelines with modifications for bicyclo systems:
- Stress conditions : 40°C/75% RH (4 weeks), 60°C (2 weeks), and photolytic exposure (1.2 million lux·hr).
- Analytical tools :
- HPLC-MS/MS : Identify degradation products (e.g., m/z shifts indicating deamination or ring-opening).
- Solid-state NMR : Monitor crystallinity changes affecting hydrochloride salt stability .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, accounting for bicyclo ring strain effects on activation energy .
Advanced: How can reaction mechanisms for bicyclo[4.2.0] synthesis be investigated?
Methodological Answer:
- Isotopic labeling : Introduce 13C at bridgehead positions to track bond formation via 13C NMR .
- Computational studies : Use DFT (B3LYP/6-311+G**) to model transition states and compare activation energies for competing pathways (e.g., [4+2] vs. [2+2] cyclization) .
- In situ IR : Monitor intermediates (e.g., nitrile or amide stretches) during cyclization .
Advanced: How can process-related impurities be profiled and characterized?
Methodological Answer:
- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to generate impurities .
- LC-TOF-MS : Assign exact masses to impurities (e.g., m/z 519.03 for related substance E in ivabradine analogs) .
- Spiking studies : Co-inject synthesized impurities (e.g., dimeric byproducts) to confirm retention times and fragmentation patterns .
Advanced: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Cross-validation : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., 500 MHz NMR with deuterated DMSO) .
- DFT-NMR prediction : Compare experimental 1H/13C shifts with computed values (e.g., using Gaussian09 with PCM solvent models) .
- Crystallographic refinement : Re-analyze X-ray data with disorder modeling (e.g., for PF6− ion disorder at 86.9:13.1 occupancy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
